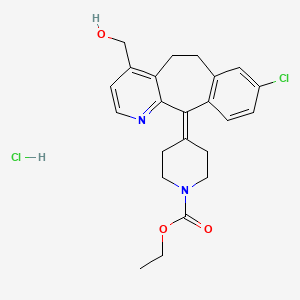
4-Hydroxymethyl Loratadine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymethyl Loratadine Hydrochloride is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergic reactions. This compound is characterized by the presence of a hydroxymethyl group attached to the Loratadine structure, enhancing its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine. The process begins with the conversion of Loratadine to its N-oxide form, followed by the formation of N-methoxypyridinium salt. Cyanide nucleophilic substitution is then employed to produce the corresponding nitriles, which are subsequently separated by chromatography .
Industrial Production Methods: Industrial production of 4-Hydroxymethyl Loratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxymethyl Loratadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl group to carboxylic acid.
Reduction: Reduction of the hydroxymethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions involving the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Cyanide ions for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethyl Loratadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the degradation products of Loratadine.
Biology: Investigated for its potential effects on histamine receptors and its role in allergic reactions.
Medicine: Explored for its enhanced antihistamine properties and potential therapeutic applications.
Industry: Utilized in the formulation of non-sedating antihistamine medications.
Wirkmechanismus
4-Hydroxymethyl Loratadine Hydrochloride acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction cascade. This selective targeting ensures minimal sedative effects, making it a preferred choice for allergy relief .
Vergleich Mit ähnlichen Verbindungen
Loratadine: The parent compound, known for its non-sedating antihistamine properties.
Desloratadine: An active metabolite of Loratadine with similar antihistamine effects.
2-Hydroxymethyl Loratadine: Another hydroxymethyl derivative with slightly different pharmacological properties.
Uniqueness: 4-Hydroxymethyl Loratadine Hydrochloride stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C23H26Cl2N2O3 |
|---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O3.ClH/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21;/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3;1H |
InChI-Schlüssel |
QHHOSTZBIZHFDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


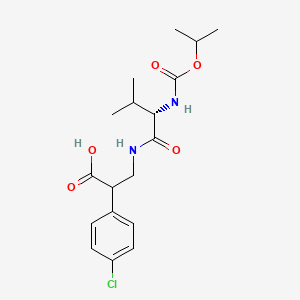
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
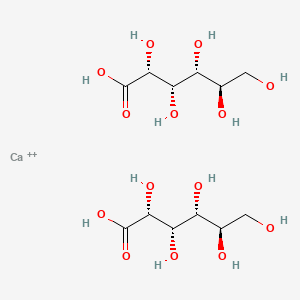
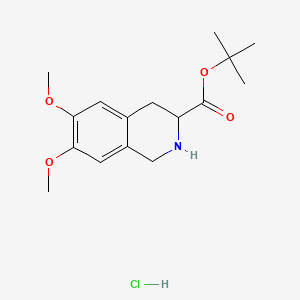
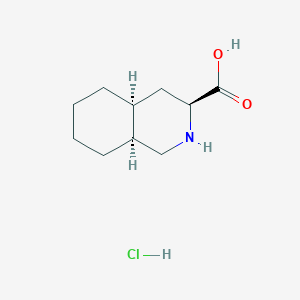
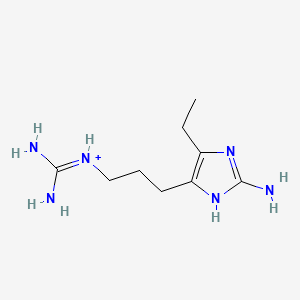
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
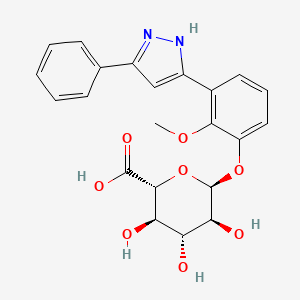
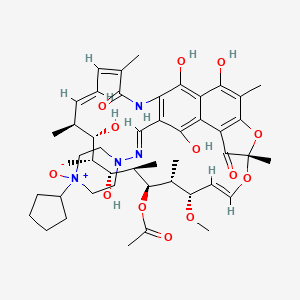
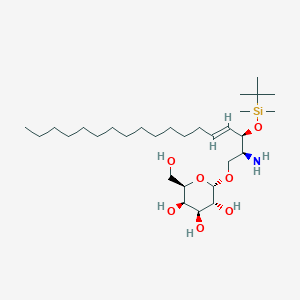
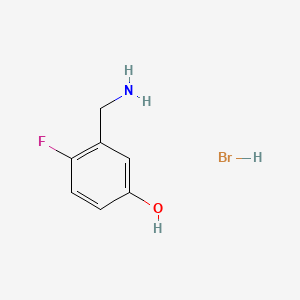
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

